molecular formula C21H22N2O2 B2930343 N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396856-81-7

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2930343
CAS No.: 1396856-81-7
M. Wt: 334.419
InChI Key: FUSVVSYHULKZFH-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound characterized by the presence of a morpholine ring, a butynyl group, and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the butynyl intermediate: The reaction begins with the preparation of 4-morpholinobut-2-yn-1-ol, which is synthesized by reacting morpholine with propargyl bromide in the presence of a base such as potassium carbonate.

    Coupling with biphenyl carboxylic acid: The butynyl intermediate is then coupled with [1,1’-biphenyl]-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl or morpholine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a propynyl group instead of a butynyl group.

    N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-(4-morpholinobut-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both the morpholine ring and the butynyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-21(22-12-4-5-13-23-14-16-25-17-15-23)20-10-8-19(9-11-20)18-6-2-1-3-7-18/h1-3,6-11H,12-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSVVSYHULKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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